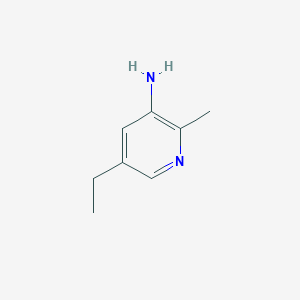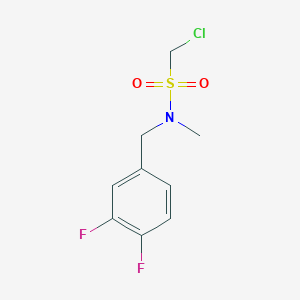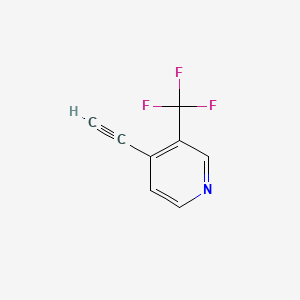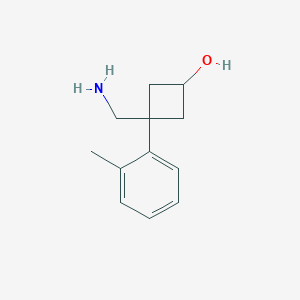
5-Ethyl-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and an amine group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a high yield of the product. The use of paraldehyde helps manage the reaction and prevents spontaneous self-oligomerization of acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylpyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal-based reduction methods.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Corresponding reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can participate in the Maillard reaction, contributing to the formation of flavor compounds in food . Additionally, its derivatives may exhibit biological activities by interacting with cellular targets and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: A closely related compound with similar structural features.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in the synthesis of novel compounds.
3-Amino-5-methylpyridine: A similar compound with an amine group at the 3rd position and a methyl group at the 5th position.
Uniqueness
5-Ethyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its efficient synthesis from simple precursors and its role as a precursor to nicotinic acid highlight its importance in both research and industrial applications .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3,9H2,1-2H3 |
InChI Key |
IHHJDZOTEXYLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)


![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)




![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)

![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
